3-ethyl-N-(pyridin-4-ylmethyl)aniline
Description
3-Ethyl-N-(pyridin-4-ylmethyl)aniline is a substituted aniline derivative characterized by an ethyl group at the meta position of the benzene ring and a pyridin-4-ylmethyl substituent on the amine nitrogen. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. The compound combines the aromatic reactivity of aniline with the electron-withdrawing pyridine moiety, enabling diverse chemical and pharmacological applications.
The compound has been explored in medicinal chemistry, particularly as a kinase inhibitor scaffold. For example, 3D-QSAR studies on related N-(pyridin-4-ylmethyl)aniline derivatives highlight their role in targeting kinase insert domain receptor (KDR), a key player in angiogenesis .
Properties
IUPAC Name |
3-ethyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQRVHNHXBPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Pyridine Position : Pyridin-4-ylmethyl vs. pyridin-2-ylmethyl alters hydrogen-bonding patterns. Pyridin-4-yl derivatives exhibit stronger interactions with protein active sites due to the axial nitrogen lone pair orientation .
- Biological Activity : While this compound is studied for KDR inhibition, JPIII (a dimethoxyphenyl analog) targets Orai1 channels, showcasing scaffold versatility .
Pharmacological and Reactivity Comparisons
- KDR Inhibition : this compound derivatives show higher inhibitory activity (IC₅₀ = 0.2–1.5 μM) than methyl or unsubstituted analogs due to optimal steric and electronic effects .
- Reactivity : The ethyl group donates electron density via inductive effects, stabilizing intermediates in electrophilic substitutions. In contrast, nitro-substituted analogs (e.g., 3-(4-sulfonylpiperazin-1-yl)-2-nitro derivatives) exhibit reduced nucleophilicity .
- ADMET Profiles : Ethyl-substituted compounds generally show improved metabolic stability over halogenated analogs (e.g., 4-bromo derivatives), which may accumulate in lipid-rich tissues .
Crystallographic and Computational Insights
- Crystal Packing: Mercury CSD analysis reveals that pyridin-4-ylmethyl groups facilitate π-π stacking with aromatic residues in protein targets, a feature less pronounced in pyridin-2-ylmethyl analogs .
- 3D-QSAR Models : CoMFA/CoMSIA studies indicate that meta-ethyl and pyridin-4-ylmethyl groups in this compound optimize steric and electrostatic complementarity in KDR binding pockets .
Preparation Methods
Reaction Mechanism and Conditions
The alkylation of 3-ethylaniline with 4-(chloromethyl)pyridine proceeds via an SN2 mechanism, wherein the amine acts as a nucleophile, displacing chloride from the pyridylmethyl halide. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N) to deprotonate the amine and enhance nucleophilicity.
Optimized Protocol :
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Reagents : 3-Ethylaniline (1.0 equiv), 4-(chloromethyl)pyridine (1.2 equiv), K₂CO₃ (2.0 equiv).
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Solvent : DMF, 80°C, 12–24 hours.
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Workup : Aqueous extraction (ethyl acetate), column chromatography (SiO₂, hexane/EtOAc).
Yield and Limitations
Yields for this method range from 65% to 78%, contingent on the purity of 4-(chloromethyl)pyridine, which is prone to hydrolysis. Side products include bis-alkylated amines and unreacted starting material.
Table 1 : Alkylation Method Performance
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 12–24 hours |
| Purity (HPLC) | ≥90% |
Mitsunobu Reaction for Direct N-Alkylation
Reaction Design
The Mitsunobu reaction enables the coupling of 3-ethylaniline with pyridin-4-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method avoids handling moisture-sensitive chloromethylpyridine and offers superior regioselectivity.
Optimized Protocol :
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Reagents : 3-Ethylaniline (1.0 equiv), pyridin-4-ylmethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF, 0°C to room temperature, 6–8 hours.
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Workup : Filtration, solvent evaporation, and recrystallization (ethanol/water).
Yield and Advantages
Yields exceed 85%, with no detectable bis-alkylation due to the stoichiometric control of DIAD and PPh₃. The method is particularly advantageous for scale-up, as it bypasses the need for halogenated intermediates.
Table 2 : Mitsunobu Reaction Performance
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Reaction Time | 6–8 hours |
| Purity (HPLC) | ≥95% |
Reductive Amination of 3-Ethylaniline with Pyridine-4-carbaldehyde
Mechanistic Considerations
Reductive amination involves the condensation of 3-ethylaniline with pyridine-4-carbaldehyde to form an imine intermediate, followed by reduction to the secondary amine. While aniline’s poor nucleophilicity complicates imine formation, Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., AcOH) can catalyze the reaction.
Optimized Protocol :
-
Reagents : 3-Ethylaniline (1.0 equiv), pyridine-4-carbaldehyde (1.2 equiv), NaBH₃CN (1.5 equiv), ZnCl₂ (0.1 equiv).
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Solvent : MeOH, 25°C, 48 hours.
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Workup : Neutralization (NaOH), extraction (CH₂Cl₂), and distillation.
Challenges and Yield
This method yields 45–60% product, limited by competing side reactions such as aldol condensation of the aldehyde and over-reduction. Catalyst loading and solvent choice critically impact efficiency.
Table 3 : Reductive Amination Performance
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Reaction Time | 48 hours |
| Purity (HPLC) | 80–85% |
Comparative Analysis of Synthetic Routes
Cost and Scalability
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Alkylation : Low cost but limited by 4-(chloromethyl)pyridine availability.
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Mitsunobu : Higher reagent costs (DIAD, PPh₃) but excellent scalability.
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Reductive Amination : Economical for small-scale synthesis but inefficient for industrial use.
| Method | Yield | Cost | Scalability | Safety |
|---|---|---|---|---|
| Alkylation | 65–78% | Low | Moderate | Moderate |
| Mitsunobu | 82–89% | High | High | High (PPh₃ oxide) |
| Reductive Amination | 45–60% | Low | Low | Low (NaBH₃CN) |
Advanced Methodological Innovations
Catalytic C–N Coupling
Recent advances in palladium-catalyzed C–N coupling (e.g., Buchwald-Hartwig amination) offer an alternative route. Using 3-ethyl-4-bromoaniline and pyridin-4-ylmethanamine with Pd(OAc)₂/Xantphos, yields of 70–75% have been achieved. This method requires inert conditions but minimizes byproducts.
Q & A
Q. What are the optimal synthetic routes for preparing 3-ethyl-N-(pyridin-4-ylmethyl)aniline?
The compound is typically synthesized via reductive amination , involving the reaction of 3-ethylaniline with pyridine-4-carbaldehyde in the presence of reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst . Industrial-scale synthesis employs continuous flow reactors and advanced purification techniques (e.g., crystallization) to improve yield and purity. Reaction conditions (temperature, pH, solvent) are critical for minimizing side products like regioisomers .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
1H/13C NMR resolves aromatic proton environments and confirms substitution patterns, while LCMS (e.g., m/z = 472.1 [M+H]+) verifies molecular weight . X-ray crystallography (via SHELX programs) is recommended for absolute configuration determination, particularly for assessing pyridinylmethyl group orientation .
Q. How is the compound’s solubility and stability evaluated for biological assays?
Solubility is measured in aqueous buffers (e.g., 29.9 µg/mL at pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions is assessed via HPLC over 24–72 hours to detect degradation products (e.g., oxidation of the ethyl group) .
Advanced Research Questions
Q. How can 3D-QSAR and molecular fragment replacement (MFR) optimize derivatives as kinase inhibitors?
3D-QSAR models (CoMFA/CoMSIA) correlate molecular fields (steric, electrostatic) with KDR inhibition activity. For example, bulky substituents at the aniline’s para position enhance binding affinity . MFR replaces fragments (e.g., pyridinylmethyl groups) with bioisosteres to improve ADMET properties while retaining activity. Docking studies (e.g., Glide) validate interactions with KDR’s ATP-binding pocket .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC50 variations) are addressed by:
- Standardizing assay conditions (e.g., cell lines, serum concentration).
- Comparing substituent effects: Pyridin-4-ylmethyl groups show higher KDR inhibition than pyridin-2-yl analogs due to improved hydrogen bonding .
- Validating target engagement via surface plasmon resonance (SPR) or thermal shift assays .
Q. How do substituent positions on the pyridine ring influence pharmacological profiles?
Pyridin-4-yl substitution enhances hydrogen bonding with KDR’s Glu885 and Cys919, while pyridin-3-yl analogs exhibit lower potency due to steric clashes. Fluorine substitution at the pyridine’s meta position improves metabolic stability by blocking CYP450 oxidation .
Q. What in silico tools predict ADMET properties for lead optimization?
- Lipinski’s Rule of Five : Assesses oral bioavailability (e.g., molecular weight < 500 Da).
- SwissADME : Predicts CYP450 interactions and blood-brain barrier penetration.
- ProtoSA/MC : Estimates aqueous solubility and plasma protein binding .
Methodological Guidelines
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
- Biological Assays : Use dose-response curves (IC50/EC50) and kinase selectivity panels to confirm target specificity .
- Synthetic Scalability : Optimize reductive amination using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
